Phosphorescence Radiative Rate in Iridium Complexes
In a theoretical study comparing cyclometalated iridium(III) complexes, the complex containing 5-fluoro-2-phenylpyridine as the C∧N ligand (Complex 2) exhibited a calculated phosphorescence radiative rate (kr) of 2.68 × 10⁵ s⁻¹, which is approximately half the rate of the parent 2-phenylpyridine complex (Complex 1: 5.56 × 10⁵ s⁻¹) [1]. This significant difference in the fundamental photophysical rate constant is directly attributed to the electronic perturbation caused by the fluorine substituent. The study also determined that the phosphorescence quantum efficiency (ΦPL) follows the order ΦPL(2) < ΦPL(1), indicating that the fluorinated analog is less efficient as a phosphorescent emitter in this specific complex architecture [1].
| Evidence Dimension | Phosphorescence radiative rate (kr) of Ir(C∧N)2(H2NNHCOO) complexes |
|---|---|
| Target Compound Data | 2.68 × 10⁵ s⁻¹ |
| Comparator Or Baseline | 2-phenylpyridine complex: 5.56 × 10⁵ s⁻¹ |
| Quantified Difference | 2.68 vs. 5.56 (×10⁵ s⁻¹); ~2.1-fold lower radiative rate |
| Conditions | Theoretical calculation based on density functional theory (DFT) and time-dependent DFT |
Why This Matters
For researchers designing phosphorescent OLED emitters, the 2.1-fold reduction in radiative rate for the fluorinated complex provides a precise, quantifiable tuning knob for optimizing excited-state lifetimes and emission color, offering a clear alternative to the more efficient but unsubstituted parent complex.
- [1] Shang, C., et al. (Year not specified). The electronic structures and photophysical properties of a series of cyclometalated iridium (III) complexes Ir(C∧N)2(H2NNHCOO). INIS Repository. Available at: https://inis-temp.iaea.org/search/search.aspx?orig_q=author%3A%22Shang%2C%2BChunyu%22 (accessed Apr 2026). View Source
